

Econazole nitrate molecular formula and molecular weight

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Compound of Interest

Compound Name: Econazole Nitrate

Cat. No.: B017553

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An In-depth Technical Guide to **Econazole Nitrate** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Econazole nitrate is a synthetic imidazole antifungal agent with a broad spectrum of activity against a wide range of fungi, including dermatophytes, yeasts, and molds. It is widely utilized in topical formulations for the treatment of various cutaneous fungal infections. This document provides a comprehensive technical overview of **econazole nitrate**, including its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

Econazole nitrate is a white crystalline powder.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₆ Cl ₃ N ₃ O ₄	[1][2]
Molecular Weight	444.7 g/mol	[1][2]
IUPAC Name	1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole; nitric acid	[1]
CAS Number	24169-02-6	
Melting Point	162 °C (324 °F)	[3]
Solubility	Sparingly soluble in water. Soluble at 0.4mg/ml in DMSO.	[2]

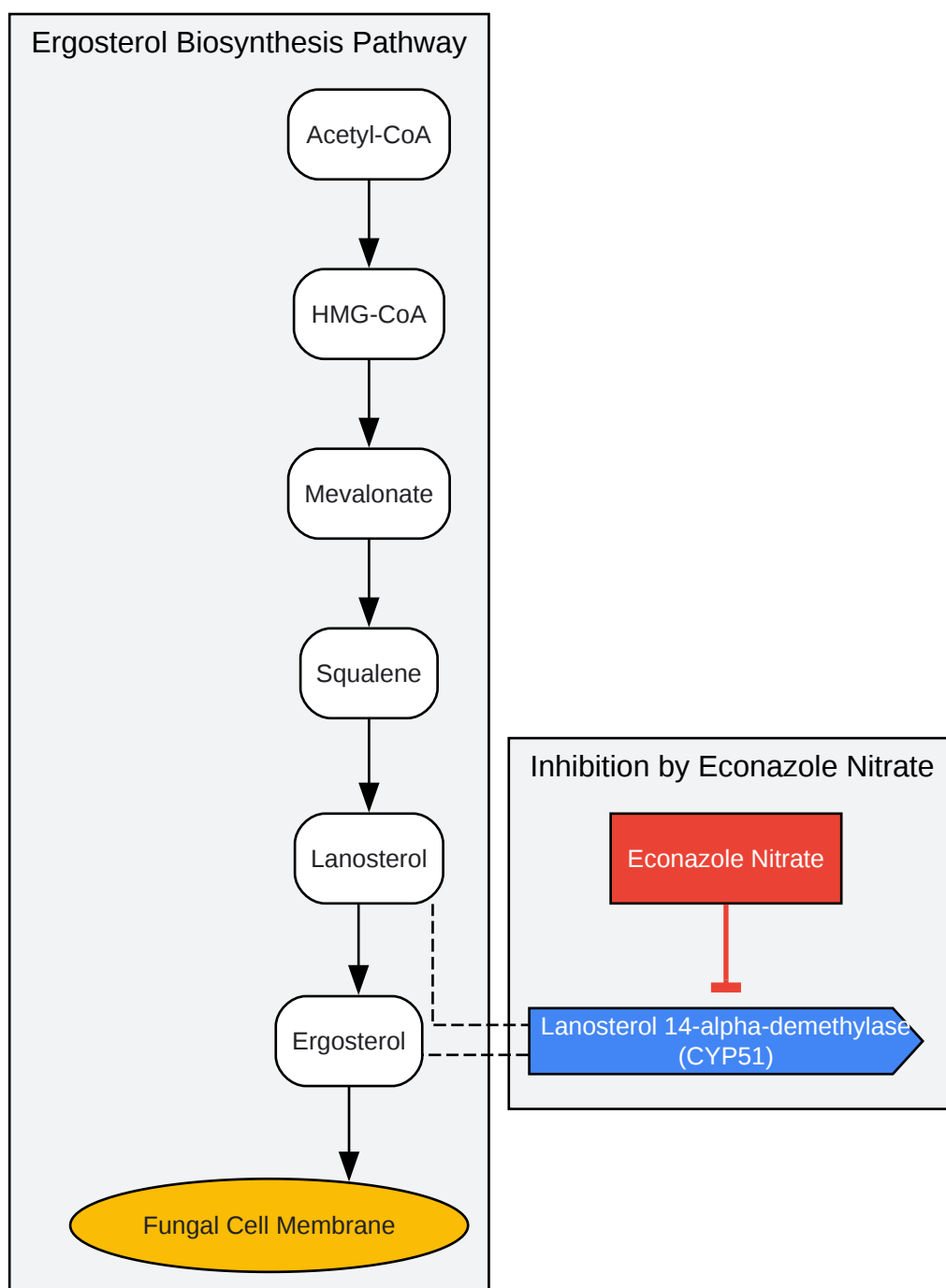
Mechanism of Action

Econazole nitrate's primary antifungal effect is achieved through the disruption of the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14- α -demethylase.[1][2][4] This enzyme is a critical component in the biosynthesis of ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14- α -demethylase leads to a depletion of ergosterol and an accumulation of toxic 14- α -methylated sterol precursors. This alteration in the sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, increasing its permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by **econazole nitrate**.



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Caption: Ergosterol biosynthesis pathway and the inhibitory action of **Econazole Nitrate**.

Experimental Protocols

This section details common experimental methodologies for the analysis and evaluation of **econazole nitrate**.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is used for the determination of **econazole nitrate** in cream formulations.

- Objective: To quantify the amount of **econazole nitrate** and separate it from its main impurities and preservatives.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: Bondclone® C18 (300 mm × 3.9 mm i.d., 10 µm).[\[5\]](#)[\[6\]](#)
 - Mobile Phase: A gradient of methanol and water.[\[5\]](#)[\[6\]](#)
 - Flow Rate: 1.4 mL/min.[\[5\]](#)[\[6\]](#)
 - Column Temperature: 25 °C.[\[5\]](#)[\[6\]](#)
 - Detection Wavelength: 220 nm.[\[5\]](#)[\[6\]](#)
 - Internal Standard: Miconazole nitrate.[\[5\]](#)
- Sample Preparation:
 - Accurately weigh a portion of the cream formulation.
 - Perform a single extraction step with hydrochloric acid.[\[5\]](#)
 - Filter the sample extract through a 0.45 µm filter prior to injection.
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Inject the prepared standard solutions and sample solutions.
- Record the chromatograms and calculate the concentration of **econazole nitrate** based on the peak area ratio relative to the internal standard.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of **econazole nitrate** against *Candida* species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Objective: To determine the lowest concentration of **econazole nitrate** that inhibits the visible growth of a fungal isolate.
- Materials:
 - 96-well flat-bottomed microtitration plates.
 - Sabouraud Dextrose Agar (SDA) for culturing fungi.
 - RPMI 1640 medium.
 - **Econazole nitrate** stock solution.
 - Fungal isolates (e.g., *Candida albicans*).
- Procedure:
 - Inoculum Preparation:
 - Culture the fungal isolates on SDA plates.
 - Pick several colonies and suspend them in sterile saline.
 - Adjust the cell density using a spectrophotometer at a wavelength of 530 nm to achieve a transmission of 75-77%.^[7]

- Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 $\times 10^3$ CFU/mL.[7]
- Drug Dilution:
 - Prepare serial twofold dilutions of **econazole nitrate** in the microtitration plates using RPMI 1640 medium.
- Inoculation and Incubation:
 - Add the prepared fungal inoculum to each well.
 - Include a drug-free well as a growth control.
 - Incubate the plates at 35 °C for 24-48 hours.[7]
- MIC Determination:
 - The MIC is determined as the lowest concentration of **econazole nitrate** that causes an 80% or more reduction in growth compared to the drug-free control well.[7]

In Vitro Drug Release Study

This method evaluates the release profile of **econazole nitrate** from a topical gel formulation.

- Objective: To measure the rate and extent of drug release from a semi-solid dosage form.
- Apparatus: Franz diffusion cell.
- Materials:
 - **Econazole nitrate** gel formulation.
 - Synthetic membrane (e.g., cellulose acetate).
 - Phosphate buffer (pH 6.8) as the receptor medium.
- Procedure:

- Mount the synthetic membrane on the Franz diffusion cell.
- Fill the receptor compartment with the phosphate buffer, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5 °C.
- Apply a known quantity of the **econazole nitrate** gel to the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment for analysis.
- Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.
- The release data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to determine the mechanism of drug release.[8]

Conclusion

Econazole nitrate remains a significant antifungal agent in the treatment of topical mycoses. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and microbiological evaluation techniques is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further research and development involving this compound.

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